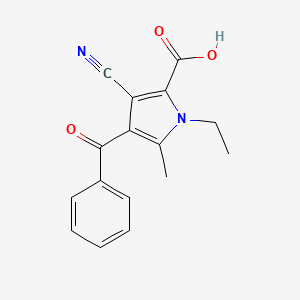

4-benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Description

4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a pyrrole ring structure

Properties

IUPAC Name |

4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-3-18-10(2)13(12(9-17)14(18)16(20)21)15(19)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVYINASJAZCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C(=O)O)C#N)C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333156 | |

| Record name | 4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477846-45-0 | |

| Record name | 4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a benzoyl chloride derivative with an ethyl cyanoacetate in the presence of a base to form the intermediate, which then undergoes cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and cyano groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the pyrrole ring.

Reduction: Amino derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

Biological Activity:

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, with specific derivatives showing significant inhibition against cancer cell lines .

Medicine

Drug Development:

The compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research has focused on its mechanism of action, which involves binding to enzymes or receptors, thereby altering their activity and leading to biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Significant inhibition against cancer cell lines |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Condensation | Reaction of benzoyl chloride with ethyl cyanoacetate |

| Cyclization | Formation of pyrrole ring from intermediates |

Case Studies

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro tests conducted on leukemia cell lines demonstrated that specific derivatives of this compound showed over 70% inhibition in cell growth. These findings indicate a promising avenue for further research into its application as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-ethyl-1-methylpyrrole-5-carboxylic acid

- 4-Benzoyl-3-cyano-1-methyl-5-ethyl-1H-pyrrole-2-carboxylic acid

- 4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Uniqueness

4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C₁₆H₁₄N₂O₃

- Molecular Weight : 282.29 g/mol

- CAS Number : 477846-45-0

Antimicrobial Activity

Research indicates that compounds containing the pyrrole structure exhibit notable antimicrobial properties. A study highlighted the design and synthesis of pyrrole derivatives, which included this compound. These derivatives showed potent activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The mechanism involves the disruption of cellular pathways critical for cancer cell survival, potentially through interactions with specific molecular targets such as enzymes involved in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects that inhibit tumor growth or bacterial replication.

Case Study 1: Antimicrobial Efficacy

A series of pyrrole derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium smegmatis and M. tuberculosis strains. The results indicated that modifications on the pyrrole ring significantly enhanced potency, with compounds exhibiting MIC values lower than traditional antibiotics like isoniazid .

Case Study 2: Anticancer Properties

In another study, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring were crucial for enhancing anticancer activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| CAS Number | 477846-45-0 |

| Antimicrobial MIC | < 0.016 μg/mL |

| Anticancer IC₅₀ | Varies by cell line |

Q & A

Q. What are the established synthetic routes for 4-benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions impact yield?

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

Methodological Answer:

- 1H/13C NMR : Resolves substituent positions (e.g., benzoyl vs. methyl groups). For example, in 3-methyl-4-(trifluoromethyl)pyrazole derivatives, aromatic protons appear at δ 7.5–8.7 ppm, while methyl groups resonate at δ 2.5–2.7 ppm .

- LCMS/HPLC : Validates purity (>95%) and molecular ion peaks. Discrepancies between NMR integration and LCMS purity (e.g., residual solvents) require orthogonal methods like elemental analysis or TGA .

Q. How can researchers assess the hydrolytic stability of the cyano and benzoyl groups under physiological conditions?

Methodological Answer: Accelerated stability studies in buffer solutions (pH 1–9) at 37°C for 24–72 hours, monitored via HPLC. For example, trifluoromethylpyridyl benzoic acid derivatives degrade <5% at pH 7.4 but show 15–20% degradation at pH 1.2 .

Advanced Research Questions

Q. What computational strategies are effective for predicting the tautomeric behavior of the pyrrole ring in this compound?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model tautomer stability. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the keto-enol equilibrium favors the keto form due to intramolecular H-bonding between the carboxylic acid and pyrrole nitrogen . MD simulations in explicit solvent (e.g., water/DMSO) further refine tautomer populations.

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cellular assays) be reconciled for this compound?

Methodological Answer:

- Enzyme Assays : Use purified targets (e.g., kinases) under standardized ATP concentrations.

- Cellular Assays : Account for membrane permeability (logP >3 enhances uptake) and metabolic stability. For pyrazole-carboxylic acids, discrepancies often arise from poor solubility, which is mitigated via co-solvents (e.g., 10% DMSO) or prodrug strategies .

Q. What strategies optimize regioselectivity during benzoylation or cyano substitution on the pyrrole core?

Methodological Answer:

- Directed Metalation : Use LDA/TMP to deprotonate specific positions (e.g., C2 vs. C5) before electrophilic quenching .

- Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents unwanted side reactions during benzoylation .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data suggest different conformations for this compound?

Methodological Answer: X-ray captures the solid-state conformation (often planar due to π-stacking), while NMR reflects solution-state dynamics. For 5-cyclohexyl-pyrazole derivatives, crystallography shows a bent conformation, whereas NMR NOE correlations indicate rotational flexibility around the pyrrole-benzoyl bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.